2-(3-Amino-1-phenylpropyl)-4-methylphenol
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Overview
Description
2-(3-Amino-1-phenylpropyl)-4-methylphenol, also known as 2-Methyl-4-amino-1-phenyl-1-propanol, is an aromatic amine compound with a wide range of applications in the fields of organic chemistry, pharmaceuticals, and biochemistry. It is used in the synthesis of a variety of organic compounds, as well as in the production of drugs and other pharmaceuticals. In addition, it has been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer’s.
Scientific Research Applications
1. Catalysis and Oxidation Processes
2-(3-Amino-1-phenylpropyl)-4-methylphenol derivatives have been used in catalysis and oxidation processes. For instance, μ-Chlorido-Bridged Dimanganese(II) Complexes involving a similar compound showed efficacy as catalysts in the microwave-assisted oxidation of secondary alcohols to corresponding ketones (Alexandru et al., 2014).
2. Biological Evaluation and DNA Interaction
Derivatives of 4-aminophenol, closely related to 2-(3-Amino-1-phenylpropyl)-4-methylphenol, have shown broad-spectrum antimicrobial and antidiabetic activities. These compounds also exhibit potential as anticancer agents, as revealed in DNA interaction studies (Rafique et al., 2022).
3. Spectroscopic Analysis in Biochemistry
In biochemistry, similar compounds have been studied for their spectroscopic properties, particularly their role in processes like electron transfer in proteins. For example, a study on a derivative, 2'-(1-Imidazolyl)-4-methylphenol, provided insights into the tyrosine-histidine covalent linkage in cytochrome c oxidase (Voicescu et al., 2009).
4. Antioxidant and Calcium Antagonistic Activities
Compounds similar to 2-(3-Amino-1-phenylpropyl)-4-methylphenol have been synthesized with antioxidant activity and calcium antagonistic properties, beneficial in treating various disorders (Kato et al., 1999).
5. Synthesis and Characterization of Metal Complexes
The derivatives of 2-(3-Amino-1-phenylpropyl)-4-methylphenol have been used in the synthesis and characterization of metal complexes, which exhibit diverse electrochemical and magnetic properties (Mahalakshmy et al., 2004).
6. Chemotherapy and Cancer Research
In chemotherapy research, related compounds have been synthesized and evaluated for their ability to inhibit cancer cell proliferation, demonstrating significant effects on liver cancer cells (Yan et al., 2015).
7. Antimicrobial and Antifungal Studies
Azo-azomethine dyes derived from similar compounds have been synthesized and shown to possess antimicrobial properties against gram-positive bacteria, providing potential applications in the development of new antibacterial agents (Kose et al., 2013).
properties
IUPAC Name |
2-(3-amino-1-phenylpropyl)-4-methylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-12-7-8-16(18)15(11-12)14(9-10-17)13-5-3-2-4-6-13/h2-8,11,14,18H,9-10,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZARZVSGZSQUGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCN)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675838 |
Source
|
Record name | 2-(3-Amino-1-phenylpropyl)-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Amino-1-phenylpropyl)-4-methylphenol | |
CAS RN |
1189501-90-3 |
Source
|
Record name | 2-(3-Amino-1-phenylpropyl)-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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